REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[F:13])=[O:5].[Cl-].[Cl-].[Cl-].[Al+3]>>[F:13][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[NH:6][C:4](=[O:5])[CH2:3][CH2:2]2 |f:1.2.3.4|
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Name
|
|
Quantity
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17.2 g
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Type
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reactant
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Smiles
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ClCCC(=O)NC1=C(C=CC=C1)F
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Name
|
|
Quantity
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56.9 g
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Type
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reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
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Name
|
ice
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Quantity
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350 mL
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Type
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solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added slowly
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Type
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FILTRATION
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Details
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The resulting precipitate was collected by filtration
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Type
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WASH
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Details
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washed with water and hexane
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Type
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CUSTOM
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Details
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The crude compound was purified by flash chromatography on silica gel
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Name
|
|
Type
|
product
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Smiles
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FC=1C=CC=C2CCC(NC12)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |